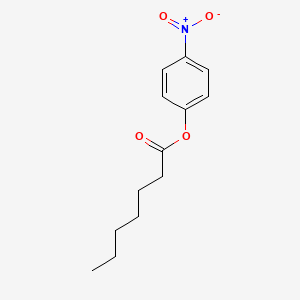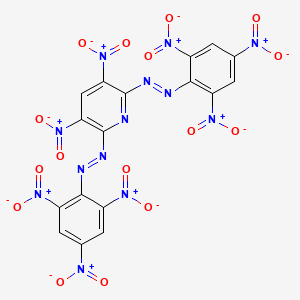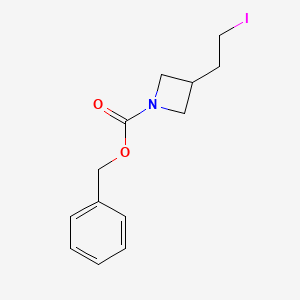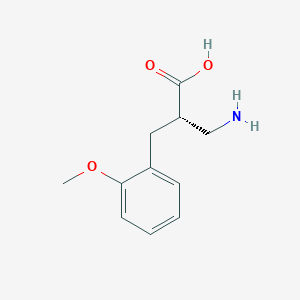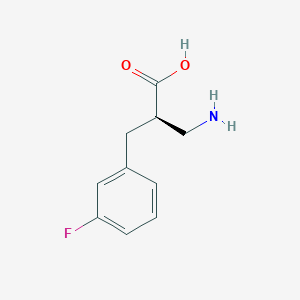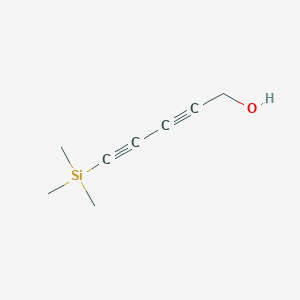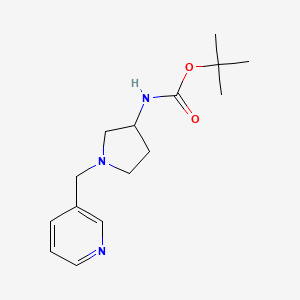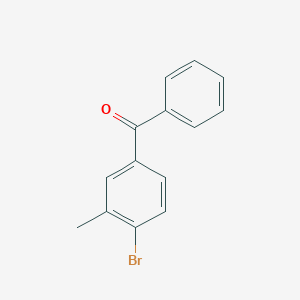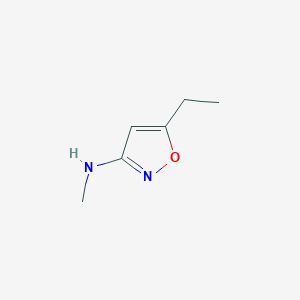![molecular formula C18H20O3 B13979027 Oxirane, 2,2-bis[(phenylmethoxy)methyl]- CAS No. 27441-81-2](/img/structure/B13979027.png)
Oxirane, 2,2-bis[(phenylmethoxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(benzyloxymethyl)oxirane is an organic compound with the molecular formula C18H20O3. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in their structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Bis(benzyloxymethyl)oxirane can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a glycidyl ether intermediate, which then cyclizes to form the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of 2,2-Bis(benzyloxymethyl)oxirane typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a significant role in the industrial synthesis of this compound .
化学反应分析
Types of Reactions
2,2-Bis(benzyloxymethyl)oxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form diols or other oxygenated products.
Substitution Reactions: The benzylic positions in the compound can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Acidic Conditions: Acids such as hydrochloric acid or sulfuric acid can catalyze the ring-opening of the epoxide.
Basic Conditions: Bases like sodium hydroxide or potassium hydroxide are commonly used in ring-opening reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in reactions involving this compound
Major Products Formed
The major products formed from the reactions of 2,2-Bis(benzyloxymethyl)oxirane include diols, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
2,2-Bis(benzyloxymethyl)oxirane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,2-Bis(benzyloxymethyl)oxirane involves the high reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity makes it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
Similar Compounds
2-benzyloxirane: This compound has a similar structure but lacks the additional benzyloxymethyl groups.
2,3-Bis(benzyloxymethyl)oxirane: This compound has a similar structure but with different substitution patterns on the oxirane ring.
Uniqueness
2,2-Bis(benzyloxymethyl)oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two benzyloxymethyl groups enhances its utility in organic synthesis and industrial applications compared to simpler epoxides .
属性
CAS 编号 |
27441-81-2 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC 名称 |
2,2-bis(phenylmethoxymethyl)oxirane |
InChI |
InChI=1S/C18H20O3/c1-3-7-16(8-4-1)11-19-13-18(15-21-18)14-20-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI 键 |
PDJHVGISEIRQGZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)(COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


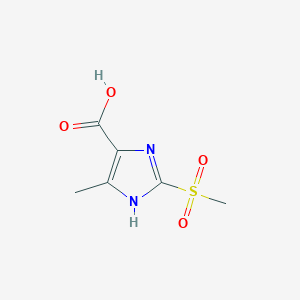
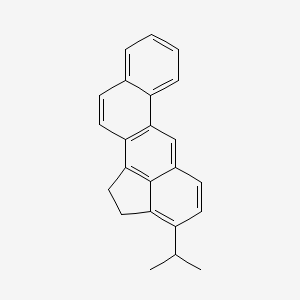
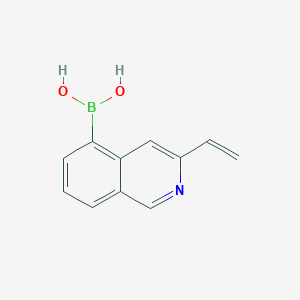
![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
